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molecular formula C14H16N2 B092100 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 17403-03-1

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B092100
M. Wt: 212.29 g/mol
InChI Key: IUENQRYBZHHPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04195081

Procedure details

Using the same procedure of Example 1, 1-methyl-piperidone and 1H-indole were condensed in refluxing acetic acid in the presence of phosphoric acid to obtain 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 228°~229° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10]1.P(=O)(O)(O)O>C(O)(=O)C>[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:11]2[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:9][CH:10]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(=CC1)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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